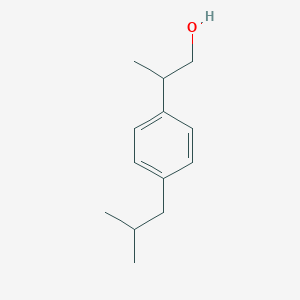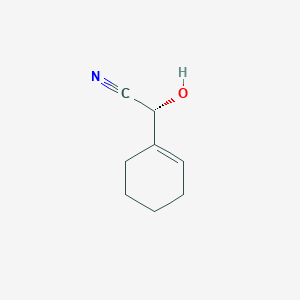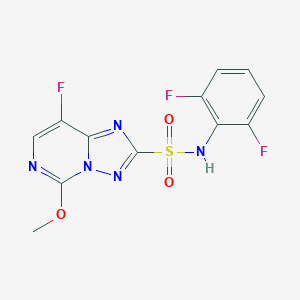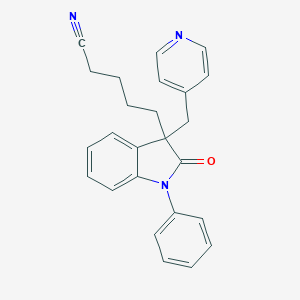
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile, commonly known as DPPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPPN is a heterocyclic compound that has a unique structure, which makes it an attractive target for drug design and development.
Mecanismo De Acción
The mechanism of action of DPPN is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein kinase C, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. DPPN has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the mitochondrial membrane potential and activate caspases.
Efectos Bioquímicos Y Fisiológicos
DPPN has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. DPPN has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, DPPN has been shown to possess antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPPN is its unique structure, which makes it an attractive target for drug design and development. Additionally, DPPN has been shown to possess several biological activities, which make it a potential candidate for the development of novel therapeutics. However, one of the major limitations of DPPN is its low solubility in water, which may limit its use in aqueous environments.
Direcciones Futuras
There are several future directions for the study of DPPN. One of the major areas of research is the development of DPPN-based anticancer drugs. Additionally, the development of DPPN-based antibiotics and antifungal agents may also be an area of future research. Further studies are also needed to fully understand the mechanism of action of DPPN and its potential as a therapeutic agent.
Conclusion:
In conclusion, DPPN is a unique chemical compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been shown to inhibit protein kinase C, making it a potential target for the development of anticancer drugs. While there are several advantages to the use of DPPN, its low solubility in water may limit its use in aqueous environments. Further studies are needed to fully understand the potential of DPPN as a therapeutic agent.
Métodos De Síntesis
DPPN can be synthesized by a multistep process involving the reaction of 2-bromoacetophenone with 4-pyridinemethanol to yield 4-bromomethylacetophenone. This intermediate is then reacted with indole-3-carboxaldehyde to yield the desired product, DPPN. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPPN has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been studied for its ability to inhibit protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. This makes DPPN a potential target for the development of anticancer drugs.
Propiedades
Número CAS |
151695-32-8 |
|---|---|
Nombre del producto |
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile |
Fórmula molecular |
C25H23N3O |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile |
InChI |
InChI=1S/C25H23N3O/c26-16-8-2-7-15-25(19-20-13-17-27-18-14-20)22-11-5-6-12-23(22)28(24(25)29)21-9-3-1-4-10-21/h1,3-6,9-14,17-18H,2,7-8,15,19H2 |
Clave InChI |
DCECKCOPXWHCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
Sinónimos |
2,3-dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile 2,3-DPIPN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



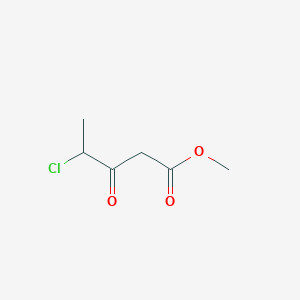
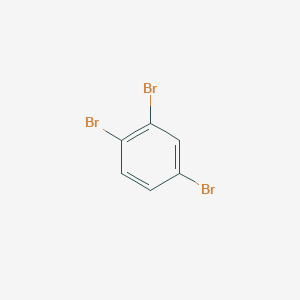
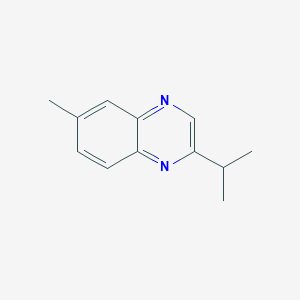
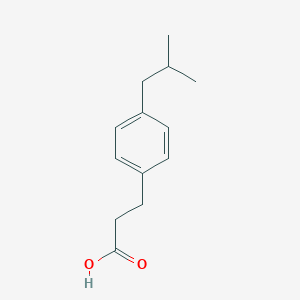
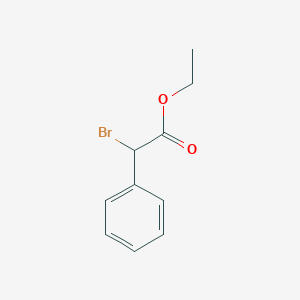
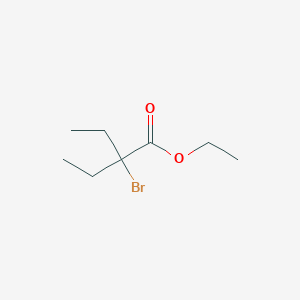
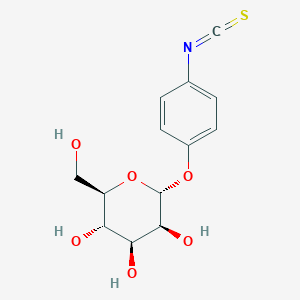
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)
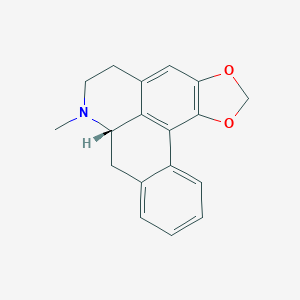
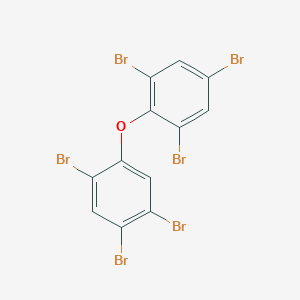
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
